N1-(3,4-dimethoxyphenyl)-N2-(3-methoxybenzyl)oxalamide
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Description
N1-(3,4-dimethoxyphenyl)-N2-(3-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C18H20N2O5 and its molecular weight is 344.367. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Investigation
- Synthesis Methodologies : A novel one-pot synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method is high yielding and simplifies the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Structural Characterization
- Intramolecular Hydrogen Bonding : N,N′-bis(2-hydroxyphenyl)oxamide and other derivatives have been synthesized and studied for their structural properties. These compounds are stabilized by intramolecular three-center hydrogen bonding between the amide proton and two oxygen atoms (Martínez-Martínez et al., 1998).
Photolabile Polymers
- Light-Switchable Polymer : A novel cationic polymer with photolabile o-nitrobenzyl carboxymethyl pendant moiety has been developed. This polymer can be transformed to a zwitterionic form upon irradiation, demonstrating potential applications in controlled DNA release and antibacterial activities (Sobolčiak et al., 2013).
Chemical Reactivity and Stability
- Reactivity of Carbene Compounds : The oxalamide-based carbene's reactivity was explored, demonstrating its potential in cyclopropanation reactions, forming selenides and in the formation of intensly fluorescing dimerization products. These findings suggest diverse chemical applications (Braun et al., 2012).
Oxamate Ion Promoted Unblocking
- Action of Oximates : The N1, N1, N3, N3-tetramethylguanidinium salts of various oximes have been investigated for their ability to unblock oligonucleotide aryl esters. These studies provide insights into the specific reactivity of these compounds with potential applications in nucleic acid research (Reese & Zard, 1981).
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-23-14-6-4-5-12(9-14)11-19-17(21)18(22)20-13-7-8-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKFVFBKCAZOQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.